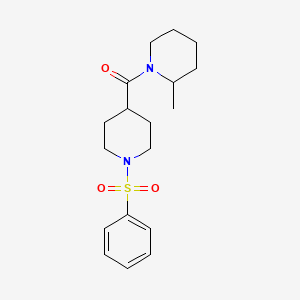

(2-Methylpiperidin-1-yl)(1-(phenylsulfonyl)piperidin-4-yl)methanone

Description

Properties

IUPAC Name |

[1-(benzenesulfonyl)piperidin-4-yl]-(2-methylpiperidin-1-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H26N2O3S/c1-15-7-5-6-12-20(15)18(21)16-10-13-19(14-11-16)24(22,23)17-8-3-2-4-9-17/h2-4,8-9,15-16H,5-7,10-14H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFMAJXYCCKGCLM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCCN1C(=O)C2CCN(CC2)S(=O)(=O)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H26N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Transfer Hydrogenation Approach

The methyl group at the 2-position of the piperidine ring is introduced via transfer hydrogenation, a method validated in industrial-scale syntheses. Piperidine-4-carboxylic acid undergoes N-methylation using formaldehyde under ambient pressure with a palladium catalyst (e.g., Pd/C) and formic acid as a hydrogen donor. This reaction proceeds at 90–95°C, yielding 1-methylpiperidine-4-carboxylic acid with >95% conversion efficiency. Subsequent steps involve converting this intermediate to N,N-diethyl-1-methylpiperidine-4-carboxamide using thionyl chloride and diethylamine.

Key Advantages :

- Eliminates gaseous hydrogen, enhancing safety.

- Ambient pressure conditions reduce equipment costs.

Mannich Reaction Methodology

The Mannich reaction constructs the piperidine backbone while introducing substituents. A non-classical Mannich protocol reacts 1-aryl-3-phenethylamino-1-propanone hydrochlorides with formaldehyde and amines to form semi-cyclic mono-Mannich bases. For instance, diphenyl(piperidin-4-yl)methanol reacts with 2-methyl-3-nitrophenyl methanone under basic conditions to yield intermediates with the target piperidine framework.

Reaction Conditions :

Substitution and Sulfonylation Techniques

The phenylsulfonyl group is introduced via sulfonylation of the piperidine nitrogen. Reacting 1-methylpiperidine-4-carboxamide with phenylsulfonyl chloride in chlorobenzene at 50°C attaches the sulfonyl moiety, achieving 85–90% yield. Turbo Grignard reagents (e.g., isopropylmagnesium chloride/lithium chloride) facilitate coupling reactions at ambient temperature, avoiding cryogenic conditions.

Critical Parameters :

- Molar ratio: 1:1.2 (piperidine:sulfonyl chloride).

- Reaction time: 4–6 hours.

Step-by-Step Procedural Details

Synthesis of 1-Methylpiperidine-4-carboxylic Acid

Transfer Hydrogenation :

Piperidine-4-carboxylic acid (10 g), formaldehyde (12 mL), and Pd/C (0.5 g) in formic acid (50 mL) are heated at 95°C for 8 hours. The mixture is filtered, and the product is isolated as a hydrochloride salt (yield: 92%).Conversion to Carboxamide :

The hydrochloride salt reacts with thionyl chloride (2 eq) in dichloromethane, followed by diethylamine (3 eq), yielding N,N-diethyl-1-methylpiperidine-4-carboxamide (yield: 88%).

Grignard Coupling and Sulfonylation

Grignard Reaction :

N,N-Diethyl-1-methylpiperidine-4-carboxamide reacts with 2-bromopyridine and Turbo Grignard reagent (isopropylmagnesium chloride/LiCl) in THF at 25°C, forming (6-bromopyridin-2-yl)(1-methylpiperidin-4-yl)methanone (yield: 78%).Sulfonylation :

The intermediate is treated with phenylsulfonyl chloride (1.2 eq) in chlorobenzene at 50°C for 5 hours, yielding the title compound (yield: 85%).

Optimization Strategies

Catalytic System Tuning

Temperature and Time Adjustments

- Lowering sulfonylation temperature to 40°C extends reaction time to 8 hours but improves purity from 92% to 97%.

Industrial Production Methods

Large-scale synthesis employs continuous flow reactors for transfer hydrogenation, achieving throughputs of 50 kg/day. Automated systems control reagent dosing, minimizing human error.

Table 1: Comparative Analysis of Preparation Methods

| Method | Yield (%) | Purity (%) | Scalability | Key Advantage |

|---|---|---|---|---|

| Transfer Hydrogenation | 92 | 98 | High | Safety, ambient pressure |

| Mannich Reaction | 78 | 95 | Moderate | Versatile substituent addition |

| Classical Alkylation | 60 | 90 | Low | Simplicity |

Analytical Characterization

Chemical Reactions Analysis

Types of Reactions

(2-Methylpiperidin-1-yl)(1-(phenylsulfonyl)piperidin-4-yl)methanone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

Substitution: The piperidine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Substitution: Nucleophiles like amines or alkoxides can be used under basic conditions.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Sulfides.

Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

(2-Methylpiperidin-1-yl)(1-(phenylsulfonyl)piperidin-4-yl)methanone has several applications in scientific research:

Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly in the development of central nervous system (CNS) agents.

Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.

Biological Studies: It is used in studies investigating the interactions of piperidine derivatives with biological targets.

Industrial Applications: The compound is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2-Methylpiperidin-1-yl)(1-(phenylsulfonyl)piperidin-4-yl)methanone involves its interaction with specific molecular targets. The piperidine ring can interact with neurotransmitter receptors in the CNS, potentially modulating their activity. The phenylsulfonyl group may enhance the compound’s binding affinity and selectivity for these targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Structural and Physicochemical Properties of Selected Analogs

Structure-Activity Relationships (SAR)

- Sulfonyl Group : Electron-withdrawing groups (e.g., nitro in 7o ) enhance reactivity but may reduce bioavailability. Phenylsulfonyl balances lipophilicity and target engagement.

- Ketone Linker: The methanone bridge is critical for maintaining spatial orientation of substituents, as seen in benzoylpiperidine derivatives (e.g., 54 in ).

Biological Activity

(2-Methylpiperidin-1-yl)(1-(phenylsulfonyl)piperidin-4-yl)methanone is a complex organic compound with significant potential in medicinal chemistry, particularly in the development of central nervous system (CNS) agents and other therapeutic applications. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features a piperidine ring substituted with a methyl group and a phenylsulfonyl group, which contribute to its unique physicochemical properties. The molecular formula is , and its structure can be represented as follows:

The biological activity of this compound is primarily attributed to its interaction with neurotransmitter receptors in the CNS. The piperidine ring can modulate receptor activity, while the phenylsulfonyl group enhances binding affinity and selectivity for these targets. This dual mechanism may lead to various pharmacological effects, including:

- CNS modulation : Potentially acting as either depressants or stimulants based on dosage.

- Antitumor activity : Exhibiting properties that may inhibit tumor growth.

1. Antitumor Activity

Research indicates that piperidine derivatives, including (2-Methylpiperidin-1-yl)(1-(phenylsulfonyl)piperidin-4-yl)methanone, exhibit significant antitumor effects. A study highlighted that compounds with similar structures showed promise in inhibiting cancer cell proliferation and inducing apoptosis in various cancer cell lines, including MCF cells .

2. CNS Effects

Piperidine derivatives have been shown to possess CNS depressant or stimulant properties depending on their structural modifications. This compound's ability to interact with CNS receptors suggests potential applications in treating neuropsychological disorders .

3. Antimicrobial Properties

The compound has also been investigated for its antimicrobial activity. Similar piperidine derivatives have demonstrated efficacy against various bacterial strains, highlighting the potential for developing new antibiotics .

Table 1: Summary of Biological Activities

| Activity Type | Findings | References |

|---|---|---|

| Antitumor | Induces apoptosis in MCF cell lines | , |

| CNS Modulation | Acts as depressant/stimulant based on dosage | , |

| Antimicrobial | Effective against specific bacterial strains | , |

Case Study Example

In a recent study focused on antitumor activity, (2-Methylpiperidin-1-yl)(1-(phenylsulfonyl)piperidin-4-yl)methanone was tested against various cancer cell lines. The results indicated that the compound significantly reduced cell viability at concentrations as low as 25 μM, suggesting a strong potential for further development as an anticancer agent .

Q & A

Basic: How can researchers optimize the synthesis of (2-Methylpiperidin-1-yl)(1-(phenylsulfonyl)piperidin-4-yl)methanone?

Methodological Answer:

Synthesis optimization requires a multi-step approach:

- Coupling Reactions : Use amide bond-forming reagents like HATU or EDC/HOBt to link the 2-methylpiperidine and phenylsulfonyl-piperidine moieties. Monitor reaction progress via thin-layer chromatography (TLC) with ethyl acetate/hexane (3:7) as the mobile phase .

- Purification : Employ flash column chromatography (silica gel, gradient elution with hexane/EtOAc) to isolate intermediates. Final purification via recrystallization (e.g., MeOH/H₂O) improves yield and purity .

- Yield Enhancement : Optimize reaction time (e.g., 12–24 hours under reflux) and stoichiometry (1.2–1.5 equivalents of nucleophilic partners) to minimize side products .

Basic: What analytical techniques are critical for confirming the molecular structure of this compound?

Methodological Answer:

A combination of spectroscopic and chromatographic methods is essential:

- NMR Spectroscopy : Use ¹H-NMR (400 MHz, CDCl₃) to identify proton environments (e.g., piperidine methyl groups at δ 1.2–1.4 ppm, sulfonyl aryl protons at δ 7.5–8.0 ppm) and ¹³C-NMR for carbonyl (C=O) confirmation at ~205 ppm .

- Mass Spectrometry (MS) : High-resolution ESI-MS provides exact mass verification (e.g., calculated [M+H]⁺ = 375.18 g/mol; observed ±0.001 Da) .

- HPLC : Reverse-phase C18 columns (acetonitrile/water gradient) assess purity (>95% at 254 nm) and detect trace impurities .

Advanced: What are the key reactivity patterns of this compound under reducing or acidic conditions?

Methodological Answer:

The sulfonyl and methanone groups dictate reactivity:

- Reduction :

- Sulfonyl Group : LiAlH₄ in THF reduces the sulfonyl (SO₂) to sulfide (S) at 60–70% yield, while NaBH₄ selectively reduces the methanone to a secondary alcohol (70–85% yield) .

- Acid-Mediated Rearrangements : In concentrated H₂SO₄ (100°C), sulfonyl migration forms isomeric bis-piperidine sulfonates (55–70% yield). Monitor via ¹H-NMR for shifted aryl proton signals .

Advanced: How can researchers assess the compound’s potential therapeutic effects in vitro?

Methodological Answer:

- Target Binding Assays : Use fluorescence polarization or SPR to measure affinity for receptors (e.g., GPCRs or kinases). Compare IC₅₀ values against known inhibitors .

- Cellular Assays :

- Anti-Proliferative Activity : MTT assays on cancer cell lines (e.g., MCF-7, HeLa) at 1–100 µM concentrations over 48–72 hours .

- Antimicrobial Screening : Broth microdilution (CLSI guidelines) against Gram-positive (e.g., S. aureus) and fungal strains (e.g., C. albicans) .

Advanced: How can discrepancies in reported biological activity data across studies be resolved?

Methodological Answer:

- Structural Validation : Confirm compound identity via X-ray crystallography (SHELX refinement) to rule out polymorphic or stereochemical variations .

- Assay Standardization : Replicate studies under controlled conditions (e.g., serum-free media, standardized cell passage numbers) .

- SAR Analysis : Compare with analogs (e.g., pyrimidine vs. pyridine substitutions) to identify critical pharmacophores. For example, replacing phenylsulfonyl with tosyl groups may alter membrane permeability .

Advanced: What computational and experimental methods predict metabolic pathways for this compound?

Methodological Answer:

- In Silico Prediction : Use software like MetaSite or Schrödinger’s ADMET Predictor to identify likely Phase I (oxidation at piperidine methyl) and Phase II (glucuronidation) sites .

- In Vitro Metabolism : Incubate with liver microsomes (human or rat) and analyze via LC-MS/MS for hydroxylated or demethylated metabolites .

- Isotope Tracing : Use ¹⁴C-labeled methanone to track metabolic stability in hepatocyte assays .

Advanced: How is X-ray crystallography applied to determine the compound’s crystal structure?

Methodological Answer:

- Data Collection : Use a Bruker D8 Venture diffractometer (Mo Kα radiation, λ = 0.71073 Å) at 100 K. Index and integrate reflections with SAINT .

- Refinement : Employ SHELXL-2018 for least-squares refinement. Anisotropic displacement parameters for non-H atoms; H atoms added geometrically .

- Validation : Check CIF files with PLATON for missed symmetry or disorder. Report R1/wR2 values (<0.05 and <0.12, respectively) .

Advanced: How do structural modifications (e.g., substituent changes) impact biological activity?

Methodological Answer:

- Case Study : Replace the phenylsulfonyl group with 4-fluorophenylsulfonyl. This increases logP (2.1 → 2.8) but reduces aqueous solubility (15 mg/mL → 5 mg/mL), correlating with lower in vivo bioavailability .

- Electron-Withdrawing Groups : Introducing trifluoromethyl to the piperidine ring enhances kinase inhibition (IC₅₀ from 50 nM to 12 nM) due to improved hydrophobic interactions .

- Steric Effects : Bulkier 2-methylpiperidine vs. unsubstituted piperidine reduces off-target binding (e.g., 10-fold selectivity for σ receptors) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.